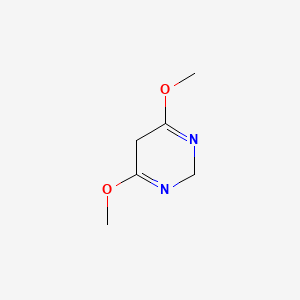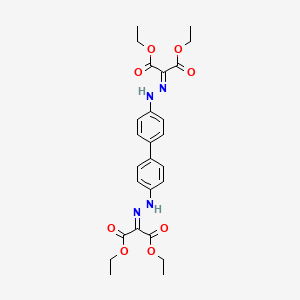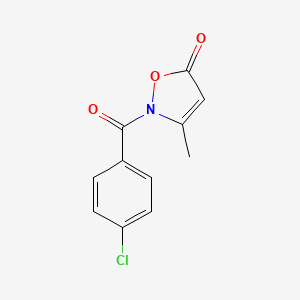![molecular formula C22H30N2O2 B14340807 2,2'-[Piperazine-1,4-diylbis(methylene)]bis(4,6-dimethylphenol) CAS No. 95380-41-9](/img/structure/B14340807.png)
2,2'-[Piperazine-1,4-diylbis(methylene)]bis(4,6-dimethylphenol)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Bis(2-hydroxy-3,5-dimethylbenzyl)piperazine is an organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of two hydroxy-3,5-dimethylbenzyl groups attached to a piperazine ring. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities, making them significant in various fields of research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-bis(2-hydroxy-3,5-dimethylbenzyl)piperazine typically involves the reaction of piperazine with 2-hydroxy-3,5-dimethylbenzyl chloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction is usually conducted in an organic solvent like dichloromethane or toluene at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of 1,4-bis(2-hydroxy-3,5-dimethylbenzyl)piperazine follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to achieve high yields and purity of the final product. Purification steps such as recrystallization or column chromatography are employed to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
1,4-Bis(2-hydroxy-3,5-dimethylbenzyl)piperazine undergoes various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form the corresponding alcohols.
Substitution: The benzyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions typically involve reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzyl derivatives.
Aplicaciones Científicas De Investigación
1,4-Bis(2-hydroxy-3,5-dimethylbenzyl)piperazine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1,4-bis(2-hydroxy-3,5-dimethylbenzyl)piperazine involves its interaction with specific molecular targets and pathways. The hydroxy groups can form hydrogen bonds with biological molecules, influencing their activity. The piperazine ring can interact with various receptors and enzymes, modulating their function. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
1,4-Bis(2-hydroxyethyl)piperazine: Similar structure but with hydroxyethyl groups instead of hydroxy-3,5-dimethylbenzyl groups.
1,4-Bis(2-hydroxypropyl)piperazine: Contains hydroxypropyl groups instead of hydroxy-3,5-dimethylbenzyl groups.
1,4-Bis(2-hydroxybenzyl)piperazine: Features hydroxybenzyl groups without the additional methyl groups.
Uniqueness
1,4-Bis(2-hydroxy-3,5-dimethylbenzyl)piperazine is unique due to the presence of hydroxy-3,5-dimethylbenzyl groups, which impart distinct chemical and biological properties. The additional methyl groups can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for specific research and industrial applications.
Propiedades
Número CAS |
95380-41-9 |
|---|---|
Fórmula molecular |
C22H30N2O2 |
Peso molecular |
354.5 g/mol |
Nombre IUPAC |
2-[[4-[(2-hydroxy-3,5-dimethylphenyl)methyl]piperazin-1-yl]methyl]-4,6-dimethylphenol |
InChI |
InChI=1S/C22H30N2O2/c1-15-9-17(3)21(25)19(11-15)13-23-5-7-24(8-6-23)14-20-12-16(2)10-18(4)22(20)26/h9-12,25-26H,5-8,13-14H2,1-4H3 |
Clave InChI |
LTUKDYILPQWMNM-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C(=C1)CN2CCN(CC2)CC3=CC(=CC(=C3O)C)C)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methanone, (3,5-dichloro-4-methoxyphenyl)[2-(trifluoromethyl)phenyl]-](/img/structure/B14340734.png)









![[(Dimethylalumanyl)methylene]bis(diphenylphosphane)](/img/structure/B14340795.png)

![4-[(1,1,3-Trioxo-1,3-dihydro-2H-1lambda~6~,2-benzothiazol-2-yl)acetyl]benzoic acid](/img/structure/B14340805.png)
